Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate
Description
Properties
IUPAC Name |
dimethyl 2-(piperidine-1-carbothioylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14(19)11-6-7-12(15(20)22-2)13(10-11)17-16(23)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBQEKONMOENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with piperidine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or terephthalate esters.
Scientific Research Applications
Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-Acetamido Terephthalate Derivatives
- Structure: The acetamido group replaces the piperidinylcarbonothioylamino moiety.
- Activity: Derivatives exhibit herbicidal properties, with Compound 9ay (dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy)acetyl)piperazin-1-yl)acetamido)terephthalate) showing the highest activity (EC₅₀ = 193.8 g a.i./ha) against Conyza canadensis .
- Mechanism : Ultrastructural mitochondrial disruption and SHMT1 enzyme inhibition are key modes of action, validated via in vitro and in vivo assays .
- Synthesis: High-yield routes (e.g., 89% yield for 2-aminoterephthalate via nitro reduction) highlight efficient functionalization strategies .
Dimethyl 2-(Phenylsulfonamido)Terephthalate
- Structure: A phenylsulfonamido group replaces the piperidinylcarbonothioylamino substituent .
Dimethyl 2-Aminoterephthalate
- Structure : Lacks the thiourea linkage present in the target compound.
- Synthesis : Achieved via nitro reduction (89% yield) or direct amination of DMT .
- Utility : Serves as a precursor for fluorescent dyes and metal-organic frameworks (MOFs), contrasting with the agrochemical focus of the target compound .
Dimethyl 2-(Bromomethyl)Terephthalate
- Structure : Bromomethyl substituent enables further alkylation or cross-coupling reactions .
- Properties : Predicted density (1.474 g/cm³) and boiling point (381.4°C) suggest higher volatility compared to the target compound, which may influence synthetic applications .
Physicochemical and Market Considerations
- Dimethyl Terephthalate (Parent Compound) : Global market valued at $814 million (2023), projected to reach $1.2 billion by 2033, driven by PET demand .
- Derivatives : Niche applications in agrochemicals (e.g., herbicidal analogs) and specialty chemicals (e.g., pigments) represent emerging growth areas .
Biological Activity
Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate is an organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a terephthalate moiety, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 285.33 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can function as an enzyme inhibitor by binding to the active or allosteric sites, preventing substrate binding and subsequent catalysis. Additionally, it may act as a receptor modulator , influencing signaling pathways by acting as either an agonist or antagonist.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been studied for its potential to inhibit proteases and kinases, which are critical in various cellular processes.
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its efficacy against certain bacterial strains has been documented, although more extensive studies are required to establish its clinical relevance.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. The mechanism appears to involve apoptosis, with the compound triggering pathways associated with programmed cell death.
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that this compound inhibited the activity of a specific serine protease by approximately 70% at a concentration of 50 µM. This suggests significant potential for therapeutic applications in diseases where serine proteases are implicated.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Cytotoxic Effects : In cancer research, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dimethyl aminoterephthalate | Lacks piperidine ring | Moderate enzyme inhibition |
| Dimethyl terephthalate | Simpler ester derivative | Limited biological activity |
| Piperidine derivatives | Diverse pharmacological activities | Varies widely |
This compound stands out due to its combination of a piperidine ring and terephthalate moiety, which imparts distinct chemical and biological properties compared to related compounds.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing Dimethyl 2-[(1-piperidinylcarbonothioyl)amino]terephthalate, and how can data interpretation be optimized?
- Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for confirming the molecular structure, while Infrared Spectroscopy (IR) identifies functional groups like ester and thiocarbamate. Mass Spectrometry (MS) validates molecular weight. For crystalline samples, X-ray diffraction provides structural resolution. Cross-referencing experimental data with computational predictions (e.g., density functional theory, DFT) improves interpretation accuracy. Discrepancies in peak assignments can be resolved by comparing with analogous compounds .
Q. How is this compound synthesized, and what parameters most affect reaction yield?
- Answer : Synthesis typically involves esterification of the parent terephthalic acid derivative with methanol, catalyzed by acids (e.g., sulfuric acid) under reflux. Key parameters include reactant molar ratios, catalyst concentration, temperature, and reaction duration. Process optimization via factorial design (e.g., varying temperature and catalyst loading) identifies ideal conditions. Continuous flow reactors may enhance efficiency by minimizing side reactions .
Q. What stability considerations are essential for storing this compound, and how should degradation be monitored?
- Answer : Store under inert gas (e.g., N2) at –20°C to prevent hydrolysis of the thiocarbamate group. Degradation is monitored via High-Performance Liquid Chromatography (HPLC) to detect hydrolysis byproducts (e.g., free carboxylic acids). Accelerated stability studies under elevated humidity and temperature provide shelf-life estimates. Karl Fischer titration quantifies moisture content in stored samples .
Advanced Research Questions
Q. How can computational modeling guide the design of bioactive derivatives based on this compound?
- Answer : Molecular docking predicts binding affinity to biological targets (e.g., enzymes), while Quantitative Structure-Activity Relationship (QSAR) models correlate structural modifications with activity. DFT calculations optimize transition states for synthetic pathways. Machine learning algorithms trained on experimental datasets identify promising derivatives by analyzing substituent effects on solubility and reactivity .
Q. What mechanistic insights are critical when studying nucleophilic substitution reactions involving the thiocarbamate group?
- Answer : Investigate solvent polarity effects on nucleophilicity and leaving-group departure. Kinetic isotope effects (KIEs) and Eyring analysis elucidate transition states. Conflicting reactivity data (e.g., in polar aprotic vs. protic solvents) may arise from competing SN1/SN2 pathways. Transient intermediate detection via stopped-flow spectroscopy or computational simulations resolves ambiguities .
Q. How should researchers address discrepancies in catalytic efficiency data during synthesis scale-up?
- Answer : Perform sensitivity analysis on variables (e.g., mixing efficiency, heat transfer) using statistical tools like ANOVA. In situ monitoring (e.g., ReactIR) tracks reaction progress in real time. Computational fluid dynamics (CFD) models identify mixing inefficiencies in batch reactors. Replicate experiments under tightly controlled conditions (e.g., microreactors) isolate confounding factors .
Q. What strategies validate the compound’s role in enzyme inhibition studies when conflicting activity data emerge?
- Answer : Conduct orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding. Competitive inhibition assays with substrate analogs differentiate true inhibition from assay artifacts. Molecular dynamics simulations identify binding mode variations under different pH or ionic strength conditions. Data contradictions may stem from protein conformational flexibility or aggregation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
